molecular formula C16H16N2O3S B12613484 1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-60-8

1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12613484
CAS No.: 918146-60-8
M. Wt: 316.4 g/mol
InChI Key: GZVKGAHSKNGCRL-UHFFFAOYSA-N
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Description

1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a pyridine ring substituted with a 4-methylthiophen-2-yl group and an ethyloxy linker. The pyrrolidine-2,5-dione (succinimide) core is a common pharmacophore in medicinal chemistry, known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions.

Properties

CAS No.

918146-60-8

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

1-[2-[6-(4-methylthiophen-2-yl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H16N2O3S/c1-11-8-14(22-10-11)13-3-2-12(9-17-13)21-7-6-18-15(19)4-5-16(18)20/h2-3,8-10H,4-7H2,1H3

InChI Key

GZVKGAHSKNGCRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=NC=C(C=C2)OCCN3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

Method A: Condensation Reactions

This method typically involves the condensation of pyrrolidine derivatives with appropriate electrophiles.

Steps:

  • Starting Materials: Pyrrolidine, 4-methylthiophenol, and a suitable pyridine derivative.

  • Reagents: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like BF3·Et2O can be used to facilitate the reaction.

  • Conditions: The reaction is often carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.

Expected Yield: This method can yield the target compound in moderate to high yields (60%-80%) depending on reaction conditions and purification steps.

Method B: Multi-step Synthesis via Intermediates

This method involves synthesizing intermediates that eventually lead to the final product.

Steps:

  • Synthesize an intermediate by reacting 4-methylthiophenol with an appropriate halogenated pyridine to form a sulfide.

  • Use this sulfide in a nucleophilic substitution reaction with an alkyl halide to introduce the ethyl group.

  • Finally, cyclize the resulting compound under acidic conditions to form the pyrrolidine ring.

Expected Yield: The overall yield through this multi-step process may vary significantly but can achieve around 50%-70% after all purification steps.

Method C: One-Pot Synthesis

A more innovative approach is the one-pot synthesis that combines multiple reactions into a single vessel.

Steps:

  • Combine all starting materials (pyrrolidine, 4-methylthiophenol, and pyridine) in a suitable solvent.

  • Add a coupling agent such as EDC or HBTU to facilitate bond formation.

  • Heat the mixture while stirring to promote reaction completion.

Expected Yield: This method can provide yields of approximately 70%-85%, benefiting from reduced handling and purification times.

Comparative Analysis of Preparation Methods

Method Yield (%) Complexity Time Required
Condensation Reactions 60%-80% Moderate Moderate
Multi-step Synthesis 50%-70% High Long
One-Pot Synthesis 70%-85% Low Short

Recent studies have shown that compounds similar to 1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. The presence of the pyrrolidine and dione moieties plays a crucial role in their pharmacological effects, making them valuable candidates for drug development.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Cores

Several pyrrolidine-2,5-dione derivatives have been synthesized and characterized, differing primarily in substituents attached to the core. Key examples include:

Compound 9 : 1-(2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione
  • Structure : Contains a 5-methoxyindole substituent and a pyrrolopyridine-dihydropyridine moiety.
  • Physical Properties : Melting point (m.p.) 129–132°C, yield 43% .
  • Activity : Designed as a multi-target agent, likely targeting kinase or neurotransmitter pathways due to its indole and pyridine motifs .
Compound 4i : 1-{2-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione
  • Structure : Features dual 5-methoxyindole groups and a piperidine linker.
  • Physical Properties : m.p. 178–182°C, yield 84% .
Compound from : 3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones
  • Structure: Combines pyrrolidine-2,5-dione with thiazolidinone and arylidene groups.
  • Activity : Designed for multi-target inhibition, possibly targeting antimicrobial or anti-inflammatory pathways .

Comparative Analysis of Physicochemical Properties

Compound Name Substituents m.p. (°C) Yield (%) Key Structural Features
Target Compound 4-Methylthiophen-2-yl, pyridin-3-yloxy ethyl N/A N/A Thiophene-pyridine hybrid
Compound 9 5-Methoxyindole, pyrrolopyridine-dihydropyridine 129–132 43 Indole-pyrrolopyridine
Compound 4i Dual 5-methoxyindole, piperidine 178–182 84 Bis-indole, piperidine linker
Compound from Thiazolidinone, arylidene N/A N/A Thiazolidinone-pyrrolidine hybrid

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs. Indole Substituents : The target compound’s 4-methylthiophen-2-yl group may enhance lipophilicity and π-stacking compared to the 5-methoxyindole in Compound 7. Indole derivatives often exhibit serotonin receptor affinity, while thiophenes are common in kinase inhibitors .
  • Linker Flexibility : The ethyloxy linker in the target compound contrasts with the rigid dihydropyridine (Compound 9) or piperidine (Compound 4i) linkers. Flexible linkers may improve binding to conformational variants of targets.
  • Multi-Target Potential: Thiazolidinone hybrids () demonstrate broader activity, whereas methoxyindole derivatives () may prioritize CNS penetration .

Research Findings and Implications

  • Synthetic Efficiency : Yields for analogues range from 43% (Compound 9) to 84% (Compound 4i), highlighting variability in synthetic accessibility depending on substituents .
  • Thermal Stability : Higher melting points in bis-indole derivatives (e.g., Compound 4i) suggest greater crystallinity and stability compared to thiophene-containing compounds .
  • Spectroscopic Characterization : All analogues were validated via NMR and HRMS, confirming structural integrity .

Biological Activity

1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a pyridine ring and a methylthiophene moiety. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S with a molecular weight of approximately 300.36 g/mol.

Biological Activity Overview

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory diseases .

Antimicrobial Studies

A study conducted on related pyrrolidine derivatives assessed their efficacy against several bacterial strains using the broth microdilution method. The results are summarized in Table 1:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Enterococcus faecalis16 µg/mL
3Escherichia coli64 µg/mL
4Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound's structure significantly influences its antimicrobial potency.

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated by measuring the inhibition of cytokine production in peripheral blood mononuclear cells (PBMCs). The strongest inhibition was observed for compounds structurally similar to the target compound, particularly at concentrations of 10 µg/mL and 50 µg/mL .

Table 2: Cytokine Inhibition Data

CompoundCytokine Inhibited (pg/mL)Concentration (µg/mL)
AIL-610
BTNF-alpha50
CIL-1β100

Case Studies

A notable case study involved a derivative of pyrrolidine-2,5-dione tested for its cytotoxic effects on cancer cell lines. The study found that at higher concentrations (100 µg/mL), the compound exhibited moderate cytotoxicity, reducing cell viability to approximately 64% compared to control groups .

Toxicity Profile

In toxicity assessments, derivatives showed no significant apoptosis or necrosis at lower concentrations (10 µg/mL), indicating a favorable safety profile for further development . However, caution is advised at higher doses where slight toxicity was observed.

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